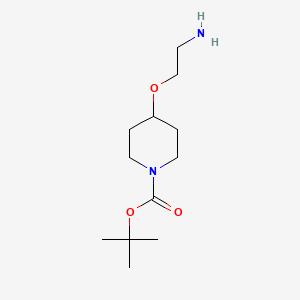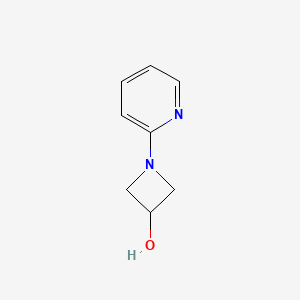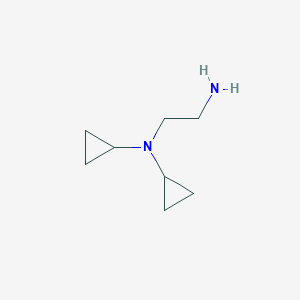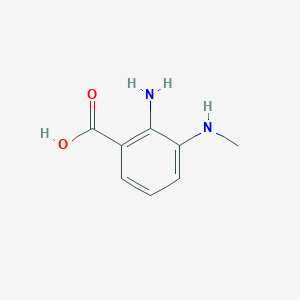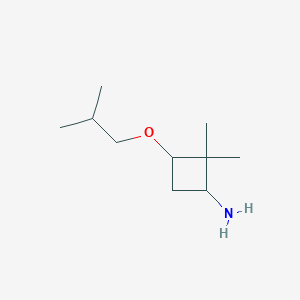
(2-Fluorophenyl)cyanamide
Vue d'ensemble
Description
“(2-Fluorophenyl)cyanamide” is a derivative of cyanamide, an organic compound with the formula CN2H2 . Cyanamide is a white solid that is widely used in agriculture and the production of pharmaceuticals and other organic compounds . The molecule features a nitrile group attached to an amino group .
Synthesis Analysis
Cyanamides can be synthesized from isothiocyanates under mild reaction conditions using an iron-mediated efficient multi-component method . This method involves subsequent nucleophilic addition and desulfurization . The reactions are rapid, facile, and can be accomplished at room temperature .
Molecular Structure Analysis
The molecular formula of cyanamide is CH2N2 . It has a unique and chemically promiscuous nitrogen-carbon-nitrogen (NCN) connectivity . The chemistry of the nitrile-substituted amino-group of the cyanamide moiety is dominated by an unusual duality of a nucleophilic sp3-amino nitrogen and an electrophilic nitrile unit .
Chemical Reactions Analysis
Cyanamides have a very important role in coordination chemistry and cycloaddition reactions . They act as radical partners for cascade synthesis of polycyclic quinazolinones . They are also useful precursors and important synthetic intermediates for the synthesis of organic molecules .
Applications De Recherche Scientifique
Inhibition of Aldehyde Dehydrogenase
- Study Findings: Cyanamide is an effective inhibitor of liver aldehyde dehydrogenases but less effective against brain enzymes. This characteristic suggests its potential use in studying enzyme inhibition mechanisms (Deitrich, Troxell, & Worth, 1976).
Catalyst for Oxygen Reduction
- Study Findings: Cyanamide-derived metal-nitrogen-carbon catalysts show promising performance for oxygen reduction, an essential process in fuel cell technology. This application highlights its role in advancing sustainable energy technologies (Chung et al., 2010).
Metal Cyanamides in Energy Storage
- Study Findings: Metal cyanamides are emerging as functional materials in energy conversion and storage applications, including catalysis and battery technology. Their unique structural and electronic properties make them suitable for these applications (Jia, Sun, Zha, & Huang, 2021).
Role in Prebiotic Chemistry
- Study Findings: Cyanamide can isomerize into carbodiimide, another molecule of interstellar relevance, catalyzed by amorphous water-ice. This reaction has implications for prebiotic chemistry, suggesting its role in the formation of life-essential compounds (Duvernay, Chiavassa, Borget, & Aycard, 2004).
Synthesis and Metal Compounds
- Study Findings: The synthesis of novel cyanamide ligands and their interaction with metal compounds has been explored, highlighting its potential in creating new materials with unique properties (Adams, 1999).
Advances in Cyanamide Chemistry
- Study Findings: Recent advancements in cyanamide chemistry have expanded its application in synthetic chemistry, notably in cycloaddition chemistry and as electrophilic cyanide-transfer agents (Prabhath, Williams, Bhat, & Sharma, 2017).
Cyanamide in Plant Growth
- Study Findings: Cyanamide exhibits phytoxic effects on plant growth, particularly in onion roots, indicating its potential use in studying plant growth mechanisms and allelopathy (Soltys et al., 2011).
Safety And Hazards
Orientations Futures
The use and application of substituted cyanamides in synthetic chemistry have significantly increased in the last decade . More sustainable and robust synthetic routes to these important compounds are being developed . Future research may focus on further exploring the unique reactivity of cyanamides and their potential applications in various fields .
Propriétés
IUPAC Name |
(2-fluorophenyl)cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-3-1-2-4-7(6)10-5-9/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOFCSYNFPLDFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20712370 | |
| Record name | (2-Fluorophenyl)cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20712370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorophenyl)cyanamide | |
CAS RN |
71232-23-0 | |
| Record name | (2-Fluorophenyl)cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20712370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



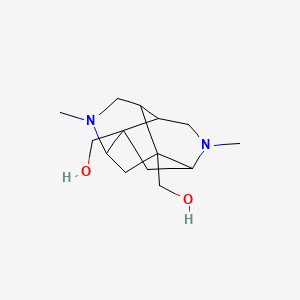




![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1463928.png)

